molecular formula C12H16BrNO3 B3285687 (2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester CAS No. 809231-02-5

(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester

Cat. No. B3285687
M. Wt: 302.16 g/mol
InChI Key: OFFXYGJVQZFYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H16BrNO3 . It is available from suppliers such as eMolecules and Fisher Scientific .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester” is represented by the InChI code 1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15) . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester” is 302.16 g/mol . and should be stored at a temperature of 0-5°C .

Scientific Research Applications

Synthesis and Characterization

  • (2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester has been used in the synthesis of various complex organic compounds. For example, it played a role in the base-promoted cyclization to afford 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester in high yield as part of the synthesis of a spirocyclic indoline lactone (Hodges, Wang, & Riley, 2004).

Chemical Reactions and Properties

  • This compound is also involved in diastereoselective intramolecular α-amidoalkylation reactions, which are significant for the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, a class of compounds with potential pharmacological properties (Garcia, Arrasate, Lete, & Sotomayor, 2006).
  • Additionally, its derivatives have been explored in the preparation and Diels‐Alder reaction of a 2‐Amido substituted furan, showcasing its utility in complex organic synthesis (Padwa, Brodney, & Lynch, 2003).

Applications in Material Science

  • In material science, derivatives of (2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester have been used in the synthesis and characterization of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. These macromolecules find applications in areas like drug delivery and nanotechnology (Pesak, Moore, & Wheat, 1997).

Medicinal Chemistry and Drug Development

Photochemical Studies

  • It has also been a subject in photochemical studies, such as in the investigation of the photolysis of N-Substituted O-Alkylurethanes, which is important for understanding the behavior of these compounds under light exposure (Schultze, 1973).

properties

IUPAC Name

tert-butyl N-(2-bromo-3-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFXYGJVQZFYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester
Reactant of Route 6
(2-Bromo-3-methoxyphenyl)carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.